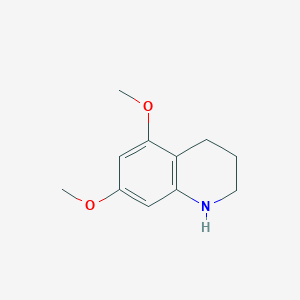

5,7-Diméthoxy-1,2,3,4-tétrahydroquinoléine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 193.25 . It is also known as 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

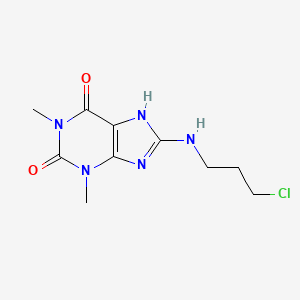

Molecular Structure Analysis

The InChI code for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is 1S/C11H15NO2/c1-13-8-6-10-9 (4-3-5-12-10)11 (7-8)14-2/h6-7,12H,3-5H2,1-2H3 .

Chemical Reactions Analysis

The reaction of 1,2,3,4-tetrahydroquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield .

Physical and Chemical Properties Analysis

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has a molecular weight of 193.25 . It is stored at room temperature and is in the form of oil .

Applications De Recherche Scientifique

- Des chercheurs ont synthétisé et évalué de nouveaux analogues de THIQ, y compris la 5,7-Diméthoxy-1,2,3,4-tétrahydroquinoléine, pour leur activité antibactérienne contre des souches bactériennes pathogènes . Ces composés sont prometteurs dans la lutte contre les infections bactériennes.

- Les chercheurs explorent des voies de synthèse pour construire l'échafaudage de base du THIQ. La compréhension de la relation structure-activité (SAR) permet de concevoir de nouveaux analogues avec une activité biologique améliorée .

Propriétés antibactériennes

Stratégies de synthèse et études SAR

Mécanisme D'action

Target of Action

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities . These compounds have been found to be effective against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds are known to interact with various biological targets, leading to a range of effects . For instance, a similar compound was found to have antibacterial properties against several pathogenic bacterial strains .

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

A similar compound was found to have antibacterial properties against several pathogenic bacterial strains .

Safety and Hazards

The safety data sheet for a similar compound, 5,7-dimethyl-1,2,3,4-tetrahydroquinoline, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

The future directions for the study of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline and similar compounds could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is also a potential area of research .

Analyse Biochimique

Biochemical Properties

Tetrahydroquinoline analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

Tetrahydroquinoline analogs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial .

Molecular Mechanism

Tetrahydroquinoline analogs have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Tetrahydroquinoline analogs have been reported to possess a wide range of pharmacological activities at various dosages .

Metabolic Pathways

Tetrahydroquinoline analogs have been reported to interact with various enzymes and cofactors .

Propriétés

IUPAC Name |

5,7-dimethoxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h6-7,12H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDOKGRDXNRWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCN2)C(=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250156-42-4 |

Source

|

| Record name | 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)

![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)

![5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409928.png)

![3-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2409930.png)

![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B2409931.png)

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2409932.png)

![N-(2,3-Dimethylphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2409935.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2409938.png)